molecular formula C21H40O5 B1668285 Decanoic acid, ester with 1,2,3-propanetriol octanoate CAS No. 65381-09-1

Decanoic acid, ester with 1,2,3-propanetriol octanoate

Cat. No. B1668285
CAS RN: 65381-09-1
M. Wt: 408.6 g/mol
InChI Key: YOYOQXRPUDEPAK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.

Scientific Research Applications

  • Resistance Mechanisms in Yeast

    • Application : Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast.
    • Methods : The process includes the detoxification pathway through the production of decanoate ethyl ester.
    • Results : The activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.
  • Enzymatic Esterification in Industry

    • Application : The esterification of octanoic acid and hexanol into hexyl octanoate, catalyzed by immobilized Candida antarctica lipase, is an important process in the food, cosmetic, and pharmaceutical industries.
    • Methods : This reaction is performed in specific solvents like n-decane to improve enzyme stability and increase yield.
    • Results : It’s essential in producing natural flavors and fragrances.
  • Biodegradation by Microorganisms

    • Application : A bacterium, Micrococcus roseus, could utilize a synthetic lubricant ester (which includes components like octanoate and decanoate) as the sole source of carbon.
    • Methods : This organism facilitates the biodegradation process by cleaving ester bonds.
    • Results : Indicating its potential use in bioremediation applications.
  • Electrochromic Properties in Polymers

    • Application : The electrochemical homopolymerization of octanoic acid 2-thiophen-3-yl-ethyl ester reveals its application in creating conducting polymers with electrochromic properties.
    • Methods : These polymers exhibit color changes under electrical influence.
    • Results : Suggesting their use in various electronic and optical devices.
  • Phase Equilibrium in Supercritical Carbon Dioxide

    • Application : Research on the phase behavior of long-chain fatty acids, including octanoic and decanoic acids, in supercritical carbon dioxide has implications in chemical processing and extraction methods.
    • Methods : This data is crucial for understanding how these acids behave under various temperatures and pressures.
    • Results : Potentially aiding in the development of more efficient industrial processes.
  • Production of Perfumes and Food Additives

    • Application : The esters of decanoic acid are used in producing perfumes and are also used as food additives, providing a unique, artificial fruit flavor .
    • Methods : It’s an important raw material in the production of detergents, lubricating oils, and rubber formulations .
    • Results : Providing a unique, artificial fruit flavor .
  • Chemical Database

    • Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is listed in the NIST Chemistry WebBook, which is a chemical database for thermochemical and physical data .
    • Methods : The database provides information about the molecular weight, InChI, InChIKey, and CAS Registry Number of the compound .
    • Results : This information is crucial for researchers and scientists who are studying the compound or using it in their experiments .
  • Cosmetics and Personal Care Products

    • Application : Caprylic/Capric triglycerides, which are esters prepared from fractionated food-grade vegetable oil (e.g., coconut oil or palm kernel oils), fractionated fatty acids (caprylic and capric), and glycerin, are used in cosmetics and personal care products .
    • Methods : These triglycerides are designed for formulators interested in highly refined lightweight emollients with excellent after-feel solvents, fixatives, solubilizers, extenders, and carriers .
    • Results : They are used as emollients, solvents, fixatives, carriers, and lubricators, leaving a soft and non-greasy feel, improving the spreading of creams and lotions, and acting as an excellent vehicle and solvent for lipophilic active ingredients and UV filters .
  • Pharmaceutical Applications

    • Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is used in the pharmaceutical industry .
    • Methods : It is used in the formulation of pharmaceutical products .
    • Results : It helps in improving the effectiveness of the pharmaceutical products .
  • Chemical Database

    • Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is listed in the NIST Chemistry WebBook, which is a chemical database for thermochemical and physical data .
    • Methods : The database provides information about the molecular weight, InChI, InChIKey, and CAS Registry Number of the compound .
    • Results : This information is crucial for researchers and scientists who are studying the compound or using it in their experiments .
  • Cosmetics and Personal Care Products

    • Application : Caprylic/Capric triglycerides, which are esters prepared from fractionated food-grade vegetable oil (e.g., coconut oil or palm kernel oils), fractionated fatty acids (caprylic and capric), and glycerin, very similar to natural triglycerides. These triglycerides are used in cosmetics and personal care products .
    • Methods : These triglycerides are designed for formulators interested in highly refined lightweight emollients with excellent after-feel solvents, fixatives, solubilizers, extenders, and carriers .
    • Results : They are used as emollients, solvents, fixatives, carriers, and lubricators, leaving a soft and non-greasy feel, improving the spreading of creams and lotions, and acting as an excellent vehicle and solvent for lipophilic active ingredients and UV filters .
  • Pharmaceutical Applications

    • Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is used in the pharmaceutical industry .
    • Methods : It is used in the formulation of pharmaceutical products .
    • Results : It helps in improving the effectiveness of the pharmaceutical products .

Safety And Hazards

According to the European Chemicals Agency (ECHA), Decanoic acid, ester with 1,2,3-propanetriol octanoate is not classified under the CLP (Classification Labelling and Packaging) Regulation .

properties

CAS RN

65381-09-1

Product Name

Decanoic acid, ester with 1,2,3-propanetriol octanoate

Molecular Formula

C21H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate

InChI

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3

InChI Key

YOYOQXRPUDEPAK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)O)O

Appearance

Solid powder

Other CAS RN

85409-09-2
65381-09-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Caprylic/capric triglyceride;  Caprylic acid, capric acid triglyceride;  Glycerol octanoate decanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 2
Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 3
Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 4
Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 5
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Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 6
Decanoic acid, ester with 1,2,3-propanetriol octanoate

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